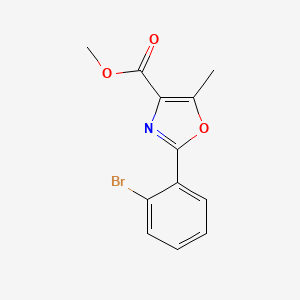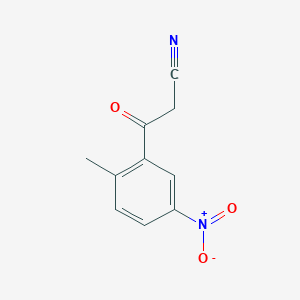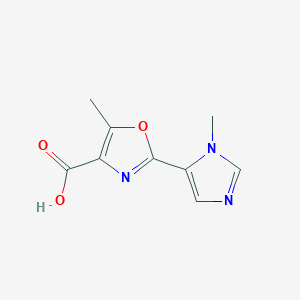
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features both imidazole and oxazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of oxalyl chloride and triethylamine in toluene, followed by the addition of potassium hydroxide in ethanol. The reaction mixture is then cooled, and the resulting product is filtered and dried .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazole and oxazole derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, enhancing its overall biological effects .
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Thiazole: Similar to oxazole but contains sulfur instead of oxygen.
Uniqueness: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is unique due to its combined imidazole and oxazole rings, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-methyl-2-(3-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
QBNXDOSYWWEYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN=CN2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



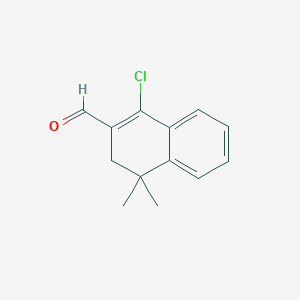

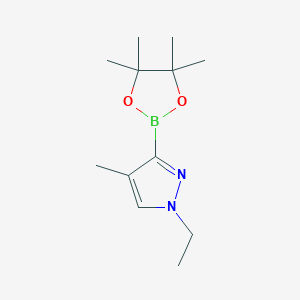

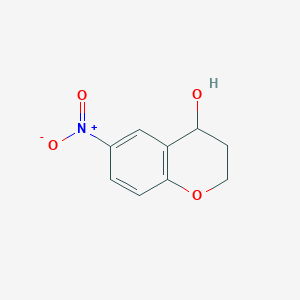
![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
